molecular formula C17H24N4O2 B12604980 5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 650606-26-1

5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine

Cat. No.: B12604980
CAS No.: 650606-26-1
M. Wt: 316.4 g/mol
InChI Key: IWRMIMNLMCWDRY-UHFFFAOYSA-N
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Description

5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This particular compound features a pyrimidine ring substituted with a 3,4-dipropoxyphenyl group and two amino groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with guanidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3,5-Dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
  • 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Uniqueness

5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to the presence of the 3,4-dipropoxyphenyl group, which can impart distinct electronic and steric properties

Properties

CAS No.

650606-26-1

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

5-[(3,4-dipropoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C17H24N4O2/c1-3-7-22-14-6-5-12(10-15(14)23-8-4-2)9-13-11-20-17(19)21-16(13)18/h5-6,10-11H,3-4,7-9H2,1-2H3,(H4,18,19,20,21)

InChI Key

IWRMIMNLMCWDRY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OCCC

Origin of Product

United States

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